N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic system with oxygen and nitrogen in the heterocyclic ring. Key structural features include:
- 10-Methyl substitution: Stabilizes the 11-oxo group and modulates steric interactions.
- Cyclohexanecarboxamide at C2: A lipophilic substituent that may enhance membrane permeability compared to aromatic analogs.
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPYOWRJLEDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to the dibenzoxazepin class, characterized by a unique bicyclic structure that influences its biological interactions. The molecular formula is , and it has a molecular weight of approximately 296.37 Da.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to act as an inhibitor of certain enzymatic pathways, which can modulate metabolic processes critical for cell survival and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing central nervous system functions.
Cytotoxicity Assays
Cytotoxicity studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The MTT assay is commonly used for this purpose.
The compound exhibited significant cytotoxicity against the PANC-1 cell line with an IC50 value of 5.85 µM, indicating its potential as a therapeutic agent in pancreatic cancer treatment.
Angiogenesis Inhibition
Research indicates that compounds similar to this compound can suppress angiogenesis—a critical process in tumor growth and metastasis. A study demonstrated that a related compound inhibited the pERK-FosB/ΔFosB-VCAM-1 axis, leading to reduced endothelial activation and retinal permeability . This suggests potential applications in treating diseases characterized by excessive angiogenesis.
Pharmacological Applications
The compound has been investigated for its potential in treating various conditions:
- Cancer Therapy : Its cytotoxic effects on cancer cell lines make it a candidate for further development as an anticancer drug.
- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating psychiatric disorders.
Comparison with Similar Compounds
Core Heterocycle Variations
Dibenzo[b,f][1,4]oxazepine vs. Thiazepine
- Oxygen vs. Sulfur: Oxazepines (e.g., target compound) feature an oxygen atom in the heterocycle, while thiazepines (e.g., Jin et al.'s compounds) incorporate sulfur. This difference alters electronic properties: Thiazepines: Sulfur’s lower electronegativity increases ring flexibility and may enhance binding to hydrophobic pockets in receptors .
Example Compounds:
- N-(4-Bromobenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide (41) : Exhibits a thiazepine core with a bromobenzyl group (D2 Ki = 12 nM) .
- N-(10-Ethyl-11-oxo-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) : High synthetic yield (83%) due to oxazepine’s stability under reaction conditions .
Substituent Analysis
Amide Position and Structure
- C2 vs. C7/C8 Substitution :
- Cyclohexanecarboxamide vs. Aromatic Amides: e.g., 4-Methoxybenzyl (compound 32) or thiophen-2-yl (compound in ) increase π-π stacking but may reduce solubility .
Example Data Table:
*Calculated based on molecular formula C22H21N2O3.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
